molecular formula C16H12O6 B13146175 2,5-Dihydroxy-1,3-dimethoxyanthracene-9,10-dione CAS No. 919480-64-1

2,5-Dihydroxy-1,3-dimethoxyanthracene-9,10-dione

Cat. No.: B13146175
CAS No.: 919480-64-1
M. Wt: 300.26 g/mol
InChI Key: NZNMYTVRNRXVOA-UHFFFAOYSA-N
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Description

2,5-Dihydroxy-1,3-dimethoxyanthracene-9,10-dione is a synthetically modified anthraquinone derivative provided for research purposes. Anthraquinone-based compounds are a significant class of molecules studied extensively for their biological activities, particularly in oncology . The structural motif of the 9,10-anthracenedione core is known to interact with cellular DNA, often through intercalation, and some derivatives are recognized for their ability to produce double-strand DNA breaks mediated by topoisomerase II, a key mechanism in the activity of several clinical anticancer agents . The specific substitution pattern of hydroxy and methoxy groups on the anthraquinone core is a critical determinant of its physicochemical properties and biological interactions, influencing its redox potential, DNA-binding affinity, and overall cytotoxicity profile . Researchers are exploring this compound and its analogues for their potential cytotoxic effects against various human cancer cell lines, building on research that shows certain amino-substituted anthraquinones exhibit strong antiproliferative activity while potentially demonstrating lower cardiotoxicity compared to other chemotherapeutic agents . This compound is intended for laboratory research use only, strictly within in vitro settings. It is not for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

CAS No.

919480-64-1

Molecular Formula

C16H12O6

Molecular Weight

300.26 g/mol

IUPAC Name

2,5-dihydroxy-1,3-dimethoxyanthracene-9,10-dione

InChI

InChI=1S/C16H12O6/c1-21-10-6-8-12(16(22-2)15(10)20)13(18)7-4-3-5-9(17)11(7)14(8)19/h3-6,17,20H,1-2H3

InChI Key

NZNMYTVRNRXVOA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C2C(=C1)C(=O)C3=C(C2=O)C=CC=C3O)OC)O

Origin of Product

United States

Preparation Methods

Methylation of Hydroxyanthraquinones

A common approach to introduce methoxy groups at positions 1 and 3 is the methylation of corresponding hydroxyl groups on anthraquinones using methylating agents:

  • Reagents: Dimethyl sulfate or methyl iodide.
  • Conditions: In the presence of a base such as potassium carbonate (K2CO3) in acetone or dimethylformamide (DMF).
  • Procedure: The hydroxyanthraquinone is refluxed with excess methylating agent and base, often overnight, to yield the dimethoxy derivative.

Example from related anthraquinone derivatives:

Step Reagents & Conditions Outcome Yield (%)
Methylation Hydroxyanthraquinone + (CH3)2SO4, K2CO3, reflux in acetone 1,3-Dimethoxyanthraquinone derivative 70-80%

This method is supported by literature on methylation of aloe-emodin derivatives, which are structurally related anthraquinones.

Hydroxylation at Specific Positions

Regioselective hydroxylation to install hydroxy groups at positions 2 and 5 can be achieved by:

  • Oxidative cleavage and subsequent hydroxylation of methoxy-protected anthraquinones.
  • Use of oxidizing agents such as manganese dioxide (MnO2) to oxidize hydroxymethyl groups to aldehydes, followed by further transformations.
  • Direct hydroxylation using reagents like hydroxyl radicals or via demethylation of methoxy groups under acidic or nucleophilic conditions.

Protection and Deprotection Strategies

To achieve selective substitution, protecting groups are used:

  • Methoxy groups serve as protective groups for phenolic hydroxyls.
  • Cleavage of methyl ethers can be performed using reagents like boron tribromide (BBr3) to yield free hydroxyl groups.

Reductive and Oxidative Transformations

Reduction of anthraquinone diones to hydroxyanthracenones or anthrones can be performed using:

  • Zinc dust in aqueous ammonia.
  • Stannous chloride (SnCl2) in hydrochloric acid and acetic acid, which provides selective reduction to hydroxyanthracenones.

For example, the reduction of 1,8-dimethoxyanthracene-9,10-dione with SnCl2/HCl/AcOH yields hydroxyanthracenone derivatives, which are structurally analogous to the target compound.

Representative Synthetic Route (Based on Literature Analogs)

Step Starting Material Reagents & Conditions Product Yield (%)
1 Anthraquinone or aloe-emodin Methylation: Dimethyl sulfate, K2CO3, acetone reflux 1,3-Dimethoxy derivative 75
2 1,3-Dimethoxy anthraquinone Oxidation: MnO2 in acetone, room temperature Aldehyde intermediate 60-65
3 Aldehyde intermediate Reductive amination or hydroxylation steps 2,5-Dihydroxy-1,3-dimethoxyanthracene-9,10-dione Variable

This route is adapted from the synthesis of related anthraquinone derivatives such as aloe-emodin methyl ethers and their aldehydes, which undergo reductive amination or hydroxylation to yield hydroxylated methoxy derivatives.

Analytical and Characterization Data

The preparation methods are validated by:

Summary and Perspectives

The preparation of 2,5-dihydroxy-1,3-dimethoxyanthracene-9,10-dione involves classic organic synthesis techniques applied to anthraquinone derivatives, including selective methylation, oxidation, and reduction steps. The use of methylating agents like dimethyl sulfate and oxidants like manganese dioxide is well-established. Reductive methods using stannous chloride or zinc dust enable selective transformations to hydroxyanthracenones. These methods are supported by multiple studies on structurally related anthraquinones, including aloe-emodin derivatives, which share similar substitution patterns and synthetic challenges.

Scientific Research Applications

Medical Applications

Antitumor Activity
Recent studies have highlighted the potential antitumor properties of anthraquinone derivatives, including 2,5-Dihydroxy-1,3-dimethoxyanthracene-9,10-dione. Research indicates that compounds derived from this structure exhibit significant inhibition of tumor cell proliferation. For instance, derivatives have shown effectiveness against various cancer cell lines by inducing apoptosis and affecting cell cycle progression through the elevation of reactive oxygen species (ROS) levels .

Neuraminidase Inhibition
Another promising application is in the development of antiviral drugs. Certain derivatives have demonstrated neuraminidase inhibitory activity against influenza viruses. This suggests that modifications of 2,5-Dihydroxy-1,3-dimethoxyanthracene-9,10-dione could lead to effective treatments for viral infections .

Chemical Technology Applications

Dyes and Pigments
Anthraquinone derivatives are historically significant in the dye industry due to their vibrant colors and stability. The synthesis of 2,5-Dihydroxy-1,3-dimethoxyanthracene-9,10-dione can facilitate the production of new dyes with enhanced properties for textiles and other materials. The modification of anthraquinone structures allows for the development of disperse and cationic dyes that are crucial for various applications .

Materials Science Applications

Photonic Materials
Due to their unique optical properties, anthraquinones are being explored for use in photonic materials. The ability to modify the electronic properties through functionalization opens avenues for creating materials with specific light absorption and emission characteristics. This is particularly relevant in the development of organic light-emitting diodes (OLEDs) and solar cells .

Case Studies

Study Application Findings
Antitumor ActivityCompounds exhibited significant inhibition of tumor cell proliferation and induced apoptosis in HCT116 cancer cells.
Neuraminidase InhibitionSeveral derivatives showed over 50% inhibition rates against influenza virus neuraminidase.
Dye ProductionDevelopment of new synthetic methodologies for producing stable dyes from anthraquinone derivatives.

Mechanism of Action

The mechanism of action of 2,5-Dihydroxy-1,3-dimethoxyanthracene-9,10-dione involves its interaction with cellular components. It can act as an electron donor or acceptor, participating in redox reactions. This property is particularly useful in its antioxidant activity, where it can neutralize free radicals. In medicinal applications, it may interact with DNA or proteins, leading to its anticancer or antimicrobial effects .

Comparison with Similar Compounds

Key Observations:

Methoxy groups at positions 1 and 3 (as in the target compound) may sterically hinder interactions at the anthraquinone core, influencing binding to biological targets .

Biological Relevance :

  • Compounds with hydroxylation at positions 2 and 5 (e.g., 2-hydroxy-1,3-dimethoxy analog in ) are associated with anti-inflammatory activity in Morinda officinalis extracts .
  • Brominated derivatives (e.g., 2,6-dibromoanthracene-9,10-dione) are primarily used in materials science due to their electron-deficient aromatic systems .

Synthetic Accessibility :

  • Hydroxyl and methoxy groups are typically introduced via Friedel-Crafts alkylation or demethylation reactions, as seen in the synthesis of 1-hydroxy-3-prenyloxy analogs ().

Biological Activity

2,5-Dihydroxy-1,3-dimethoxyanthracene-9,10-dione is a synthetic anthraquinone derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and virology. This compound is structurally related to other anthraquinones known for their pharmacological properties, including anticancer and antimicrobial effects.

The chemical formula for 2,5-dihydroxy-1,3-dimethoxyanthracene-9,10-dione is C15H14O5C_{15}H_{14}O_5, with a molecular weight of approximately 270.27 g/mol. The compound features two methoxy groups and two hydroxyl groups, which contribute to its reactivity and biological activity.

The biological activity of 2,5-dihydroxy-1,3-dimethoxyanthracene-9,10-dione can be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : The compound has been shown to elevate intracellular levels of ROS, which can induce apoptosis in cancer cells.
  • Inhibition of Tumor Cell Proliferation : Studies indicate that this compound significantly inhibits the proliferation of various tumor cell lines by arresting the cell cycle and promoting apoptotic pathways.
  • Neuraminidase Inhibition : It has exhibited neuraminidase inhibitory activity against influenza virus strains, suggesting potential applications in antiviral therapies.

Biological Activity Overview

Recent studies have highlighted the following biological activities associated with 2,5-dihydroxy-1,3-dimethoxyanthracene-9,10-dione:

Activity Description Reference
AnticancerInduces apoptosis in HCT116 cancer cells; inhibits cell cycle progression.
AntiviralExhibits inhibitory activity against neuraminidase in influenza viruses.
AntimicrobialPotential antimicrobial properties against various bacterial strains.

Case Studies

  • Anticancer Efficacy : A study investigating the anticancer effects of anthraquinone derivatives found that 2,5-dihydroxy-1,3-dimethoxyanthracene-9,10-dione exhibited significant cytotoxicity against colorectal cancer cells (HCT116). The mechanism involved increased ROS production leading to apoptosis and cell cycle arrest at the G0/G1 phase.
  • Antiviral Activity : In vitro studies demonstrated that this compound effectively inhibited neuraminidase activity in influenza virus strains with an inhibition rate exceeding 50%. This suggests its potential as a therapeutic agent in treating viral infections.
  • Antimicrobial Properties : Preliminary screenings indicated that 2,5-dihydroxy-1,3-dimethoxyanthracene-9,10-dione has antimicrobial effects against both Gram-positive and Gram-negative bacteria. Further studies are required to elucidate the specific mechanisms behind this activity.

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